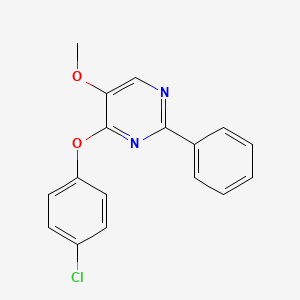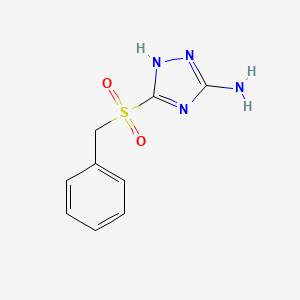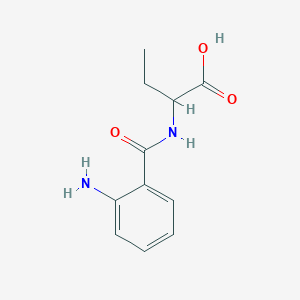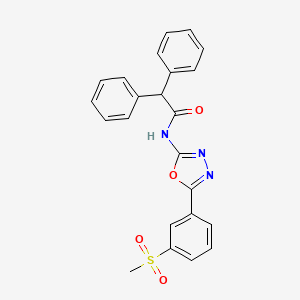
4-(4-Chlorophenoxy)-5-methoxy-2-phenylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(4-Chlorophenoxy)-5-methoxy-2-phenylpyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of “4-(4-Chlorophenoxy)-5-methoxy-2-phenylpyrimidine” would likely show aromaticity in the pyrimidine and phenyl rings, polarity due to the presence of the methoxy and chlorophenoxy groups, and potential for hydrogen bonding due to the nitrogen atoms in the pyrimidine ring .Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions and ring-opening reactions. The reactivity of “4-(4-Chlorophenoxy)-5-methoxy-2-phenylpyrimidine” would be influenced by the electron-donating methoxy group and the electron-withdrawing chlorophenoxy group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups in “4-(4-Chlorophenoxy)-5-methoxy-2-phenylpyrimidine” would likely make it somewhat soluble in polar solvents .Aplicaciones Científicas De Investigación
Chlorophenoxy Compounds in Environmental Science
Global Trends and Toxicity Studies Chlorophenoxy compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), are widely used herbicides with significant environmental impact. Studies highlight the global trends in research focusing on the toxicology and mutagenicity of such compounds, indicating a shift towards understanding their effects on human health and the environment. The scientometric review by Zuanazzi, Ghisi, and Oliveira (2020) on 2,4-D herbicide toxicity provides insights into the global distribution of research efforts and identifies gaps in the current understanding of its environmental impact (Zuanazzi, Ghisi, & Oliveira, 2020).
Environmental Persistence and Toxicity The persistence and toxicity of chlorophenoxy compounds in the environment have been a subject of extensive study. Peng et al. (2016) reviewed the occurrence of chlorophenols in municipal solid waste incineration, highlighting their role as precursors to dioxins and other toxic by-products. This research emphasizes the environmental and health risks associated with the use of chlorophenoxy herbicides and the importance of developing safer and more sustainable alternatives (Peng et al., 2016).
Pharmacological and Biological Research
Anticancer Research and Drug Synthesis The synthesis and pharmacological evaluation of compounds for potential therapeutic applications, including anticancer research, is a significant area of study. For example, the review on novel synthesis methods for omeprazole and related pharmaceutical impurities by Saini et al. (2019) showcases the ongoing efforts to improve the synthesis and safety profile of pharmaceutical compounds. This line of research is critical for the development of new drugs with higher efficacy and lower toxicity (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Biochemical Studies and Antioxidant Activity The study of antioxidants and their potential health benefits is another area closely related to the research on chlorophenoxy compounds. Munteanu and Apetrei (2021) reviewed analytical methods for determining antioxidant activity, which is vital for assessing the therapeutic potential of natural and synthetic compounds. Understanding these methods is crucial for exploring the antioxidant properties of chlorophenoxy derivatives and their implications for human health (Munteanu & Apetrei, 2021).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-chlorophenoxy)-5-methoxy-2-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c1-21-15-11-19-16(12-5-3-2-4-6-12)20-17(15)22-14-9-7-13(18)8-10-14/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUYYVOQADNZKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1OC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenoxy)-5-methoxy-2-phenylpyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B2586106.png)

![2-(5'-{1,4-dioxaspiro[4.5]decan-2-yl}-tetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxole]-6'-yloxy)-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2586110.png)
![8-[(4-Tert-butylphenyl)sulfonyl]-2-(4-chlorophenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2586112.png)
![N-(3,5-dimethylphenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2586114.png)

![2-(2,4-Difluorophenyl)-N-[1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)azetidin-3-yl]-N-methylacetamide](/img/structure/B2586118.png)
![N-(4-acetylphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2586119.png)



![4-isopentyl-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2586126.png)
![N-(4-chloro-2-methylphenyl)-N'-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea](/img/structure/B2586127.png)
